2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol
Overview
Description
2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial strains such asB. cereus, B. subtilis, and E. coli . These targets play a crucial role in maintaining the bacterial cell structure and function.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against certain bacterial strains . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these bacteria.
Biochemical Pathways
Based on its potential antibacterial activity , it can be inferred that it may interfere with essential biochemical pathways in bacteria, leading to their inhibition or death.
Result of Action
Similar compounds have shown inhibitory activity against certain bacterial strains , suggesting that the compound may lead to the inhibition or death of these bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, aromatic boronic acids can be reacted with thiazole derivatives using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid
- 2-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)acetic acid
- 2-(2-Ethyl-4-pyridinyl)-1,3-thiazol-4-yl)acetic acid
Uniqueness
2-(2-(Pyridin-3-yl)thiazol-4-yl)phenol stands out due to its unique combination of the pyridine and thiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13-6-2-1-5-11(13)12-9-18-14(16-12)10-4-3-7-15-8-10/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIQCKWDELLOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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